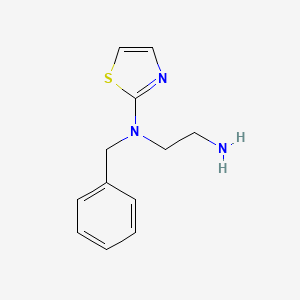![molecular formula C13H16ClNO4S B7576315 2-[1-(3-Chlorophenyl)sulfonylpiperidin-2-yl]acetic acid](/img/structure/B7576315.png)
2-[1-(3-Chlorophenyl)sulfonylpiperidin-2-yl]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[1-(3-Chlorophenyl)sulfonylpiperidin-2-yl]acetic acid, also known as CPSPA, is a compound that has been extensively studied for its potential use as a tool in scientific research. This compound is a derivative of piperidine and has been shown to have a variety of biochemical and physiological effects.
作用機序
2-[1-(3-Chlorophenyl)sulfonylpiperidin-2-yl]acetic acid acts as a competitive antagonist of the GluN2B subunit of the NMDA receptor. This means that it binds to the receptor at the same site as the endogenous ligand, but does not activate the receptor. By selectively inhibiting the function of the GluN2B subunit, 2-[1-(3-Chlorophenyl)sulfonylpiperidin-2-yl]acetic acid can be used to study the role of this receptor in various physiological processes.
Biochemical and Physiological Effects:
2-[1-(3-Chlorophenyl)sulfonylpiperidin-2-yl]acetic acid has been shown to have a variety of biochemical and physiological effects. In addition to its ability to selectively inhibit the GluN2B subunit of the NMDA receptor, 2-[1-(3-Chlorophenyl)sulfonylpiperidin-2-yl]acetic acid has also been shown to modulate the activity of other receptors, including the AMPA receptor and the GABA receptor. These effects have been implicated in various physiological processes, including learning and memory, pain perception, and anxiety.
実験室実験の利点と制限
One advantage of using 2-[1-(3-Chlorophenyl)sulfonylpiperidin-2-yl]acetic acid in lab experiments is its selectivity for the GluN2B subunit of the NMDA receptor. This allows researchers to study the specific role of this receptor in various physiological processes. However, one limitation of using 2-[1-(3-Chlorophenyl)sulfonylpiperidin-2-yl]acetic acid is its potential off-target effects on other receptors. Additionally, the use of 2-[1-(3-Chlorophenyl)sulfonylpiperidin-2-yl]acetic acid in animal models can be complicated by its poor solubility in water.
将来の方向性
There are several future directions for research on 2-[1-(3-Chlorophenyl)sulfonylpiperidin-2-yl]acetic acid. One area of interest is the development of more selective GluN2B antagonists that can be used to study the role of this receptor in various neurological disorders. Another area of interest is the use of 2-[1-(3-Chlorophenyl)sulfonylpiperidin-2-yl]acetic acid in combination with other compounds to study the interactions between different receptors in the brain. Additionally, the development of more water-soluble forms of 2-[1-(3-Chlorophenyl)sulfonylpiperidin-2-yl]acetic acid could facilitate its use in animal models.
合成法
The synthesis of 2-[1-(3-Chlorophenyl)sulfonylpiperidin-2-yl]acetic acid involves the reaction of 3-chlorobenzenesulfonyl chloride and piperidine in the presence of a base. This reaction results in the formation of 2-[1-(3-Chlorophenyl)sulfonylpiperidin-2-yl]acetic acid as a white solid. The purity of the compound can be increased by recrystallization from a suitable solvent.
科学的研究の応用
2-[1-(3-Chlorophenyl)sulfonylpiperidin-2-yl]acetic acid has been used in scientific research as a tool to study the function of certain receptors in the brain. Specifically, 2-[1-(3-Chlorophenyl)sulfonylpiperidin-2-yl]acetic acid has been shown to selectively inhibit the function of the GluN2B subunit of the NMDA receptor. This receptor is involved in a variety of physiological processes, including learning and memory, and has been implicated in various neurological disorders.
特性
IUPAC Name |
2-[1-(3-chlorophenyl)sulfonylpiperidin-2-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO4S/c14-10-4-3-6-12(8-10)20(18,19)15-7-2-1-5-11(15)9-13(16)17/h3-4,6,8,11H,1-2,5,7,9H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKMTZYPYQPFQOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CC(=O)O)S(=O)(=O)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(3-Chlorophenyl)sulfonylpiperidin-2-yl]acetic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2,6-Dichlorophenyl)sulfonyl-propylamino]acetic acid](/img/structure/B7576234.png)
![2-[(1-Methylpyrazol-4-yl)sulfonyl-propylamino]acetic acid](/img/structure/B7576237.png)
![2-[(2-Chloro-4-fluorophenyl)sulfonyl-propylamino]acetic acid](/img/structure/B7576238.png)
![1-(4-chlorophenyl)-N-[(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)methyl]methanamine](/img/structure/B7576244.png)
![2-[(3-Methyl-5-propan-2-yl-1,2-oxazole-4-carbonyl)-propylamino]acetic acid](/img/structure/B7576252.png)
![3-[(2,6-Difluorobenzoyl)-ethylamino]propanoic acid](/img/structure/B7576255.png)
![2-[(4-Fluoro-2-methylphenyl)sulfonyl-propylamino]acetic acid](/img/structure/B7576264.png)
![2-[(3-Ethyl-5-methyl-1,2-oxazole-4-carbonyl)-propylamino]acetic acid](/img/structure/B7576268.png)
![3-[Ethyl-(3-methylbenzoyl)amino]propanoic acid](/img/structure/B7576285.png)
![3-[Ethyl-(4-methylsulfonylphenyl)sulfonylamino]propanoic acid](/img/structure/B7576295.png)
![2-[1-(2,5-Dimethylphenyl)sulfonylpiperidin-2-yl]acetic acid](/img/structure/B7576302.png)
![2-[2,3-dihydro-1H-inden-5-ylsulfonyl(propyl)amino]acetic acid](/img/structure/B7576324.png)

![2-[1-(1-Methyl-6-oxo-4,5-dihydropyridazine-3-carbonyl)piperidin-2-yl]acetic acid](/img/structure/B7576337.png)